Methyl 3-hydroxy-2-methoxybenzoate Methyl 3-hydroxy-2-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 2169-25-7
VCID: VC7810544
InChI: InChI=1S/C9H10O4/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5,10H,1-2H3
SMILES: COC1=C(C=CC=C1O)C(=O)OC
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol

Methyl 3-hydroxy-2-methoxybenzoate

CAS No.: 2169-25-7

Cat. No.: VC7810544

Molecular Formula: C9H10O4

Molecular Weight: 182.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-hydroxy-2-methoxybenzoate - 2169-25-7

Specification

CAS No. 2169-25-7
Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
IUPAC Name methyl 3-hydroxy-2-methoxybenzoate
Standard InChI InChI=1S/C9H10O4/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5,10H,1-2H3
Standard InChI Key NKRCBDHKPQKBBU-UHFFFAOYSA-N
SMILES COC1=C(C=CC=C1O)C(=O)OC
Canonical SMILES COC1=C(C=CC=C1O)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Identity

Methyl 3-hydroxy-2-methoxybenzoate is systematically named methyl 3-hydroxy-2-methoxybenzoate, with the IUPAC name reflecting the substitution pattern on the benzene ring: a methoxy group at position 2 and a hydroxyl group at position 3, esterified with a methyl group at the carboxylic acid position . Key identifiers include:

PropertyValueSource
CAS Registry Number2169-25-7
PubChem CID14815291
SMILESCOC1=C(C=CC=C1O)C(=O)OC
InChIKeyNKRCBDHKPQKBBU-UHFFFAOYSA-N

Structural Elucidation

The compound’s structure (Fig. 1) features a benzoate backbone with substituents that influence its electronic and steric properties. X-ray crystallography and NMR studies confirm the planar aromatic ring system, with intramolecular hydrogen bonding between the hydroxyl and methoxy groups enhancing stability .

Synthesis and Regioselective Strategies

Synthetic Pathways

The synthesis of methyl 3-hydroxy-2-methoxybenzoate involves regioselective protection-deprotection strategies to achieve precise functionalization. Legrand et al. (2004) detailed a two-step protocol :

  • Esterification: 3-Hydroxy-2-methoxybenzoic acid undergoes esterification using methanol and sulfuric acid.

  • O-Methylation: Selective methylation of the hydroxyl group at position 3 using methyl iodide (CH3I\text{CH}_3\text{I}) and potassium carbonate (K2CO3\text{K}_2\text{CO}_3).

Key Reaction Conditions:

  • Temperature: 35°C for methylation .

  • Solvent: Dimethylformamide (DMF) for optimal reactivity .

  • Yield: ~21% after purification via medium-pressure liquid chromatography (MPLC) .

Challenges in Synthesis

The ortho-substitution of hydroxyl and methoxy groups creates steric hindrance, necessitating protective group strategies. For example, pivaloyl groups are used to shield reactive hydroxyl sites during intermediate steps .

Physicochemical Properties

Spectral Characterization

Data from nuclear magnetic resonance (NMR) and mass spectrometry (MS) provide insights into the compound’s electronic environment:

NMR Data (DMSO-d6d_6):

  • 1H^1\text{H} NMR (250 MHz): δ 3.75 (s, 3H, COOCH3_3 ), 3.82 (s, 3H, OCH3_3 ), 6.58–7.03 (m, 3H, aromatic) .

  • 13C^{13}\text{C} NMR (63 MHz): δ 51.64 (COOCH3_3 ), 55.54 (OCH3_3 ), 101.84–166.52 (aromatic carbons) .

Mass Spectrometry:

  • Base peak: m/z 150 (loss of methanol) .

  • Molecular ion: m/z 182 [M+^+] .

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., methanol, DMSO) but limited solubility in nonpolar solvents. Stability studies indicate susceptibility to oxidative degradation under prolonged UV exposure .

Biological Activity and Applications

Antifeedant Activity Against Pine Weevils

Methyl 3-hydroxy-2-methoxybenzoate demonstrates significant antifeedant effects on Hylobius abietis (pine weevil), a pest damaging conifer seedlings. Bioassays revealed:

Concentration (μg/cm²)Feeding Inhibition (%)
1045
5078
10092

Mechanism: The compound interferes with the insect’s chemosensory receptors, deterring feeding without lethal toxicity .

Comparative Activity Among Isomers

Among ten positional isomers of methyl hydroxy-methoxybenzoate, the 3-hydroxy-2-methoxy derivative shows superior activity, emphasizing the importance of substitution patterns .

Industrial and Agricultural Applications

Pest Control Formulations

The compound’s eco-friendly profile positions it as a candidate for integrated pest management (IPM) systems. Field trials indicate a 60% reduction in seedling damage when applied as a foliar spray .

Pharmaceutical Precursor

Preliminary studies suggest utility in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), though further validation is required .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of substituents to enhance antifeedant potency.

  • Environmental Impact Assessments: Long-term ecotoxicological studies to ensure sustainability.

  • Synthetic Optimization: Catalytic methods to improve reaction yields and reduce waste.

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